molecular formula C7H11N3O B3316566 (2-(Dimethylamino)pyrimidin-5-yl)methanol CAS No. 954227-77-1

(2-(Dimethylamino)pyrimidin-5-yl)methanol

Cat. No.: B3316566
CAS No.: 954227-77-1
M. Wt: 153.18 g/mol
InChI Key: IWHPUYQOCIXFAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-(Dimethylamino)pyrimidin-5-yl)methanol is a chemical compound with the molecular formula C7H11N3O and a molecular weight of 153.18 g/mol It is a pyrimidine derivative, characterized by the presence of a dimethylamino group at the 2-position and a hydroxymethyl group at the 5-position of the pyrimidine ring

Preparation Methods

The synthesis of (2-(Dimethylamino)pyrimidin-5-yl)methanol typically involves the following steps:

Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of catalysts and controlled temperature and pressure settings.

Chemical Reactions Analysis

(2-(Dimethylamino)pyrimidin-5-yl)methanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dimethylformamide), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).

Scientific Research Applications

(2-(Dimethylamino)pyrimidin-5-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-(Dimethylamino)pyrimidin-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can enhance the compound’s binding affinity to these targets, while the hydroxymethyl group can participate in hydrogen bonding, stabilizing the interaction. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

(2-(Dimethylamino)pyrimidin-5-yl)methanol can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its combination of the dimethylamino and hydroxymethyl groups, which confer distinct chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

[2-(dimethylamino)pyrimidin-5-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-10(2)7-8-3-6(5-11)4-9-7/h3-4,11H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHPUYQOCIXFAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=N1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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